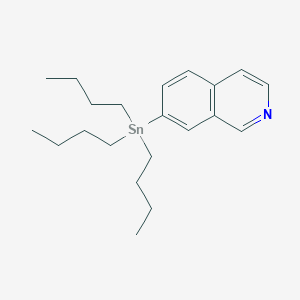
7-(Tributylstannyl)isoquinoline
Descripción general
Descripción
7-(Tributylstannyl)isoquinoline is a chemical compound with the molecular formula C21H33NSn . It is produced in accordance with internationally recognized requirements for the development and production of reference standards .
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as 7-(Tributylstannyl)isoquinoline, has been a topic of interest in organic and medicinal chemistry . Various methods have been developed, including palladium-catalyzed coupling, copper-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization . These methods have been used to produce isoquinolines in excellent yields and short reaction times .Molecular Structure Analysis
The molecular structure of 7-(Tributylstannyl)isoquinoline consists of 21 carbon atoms, 33 hydrogen atoms, 1 nitrogen atom, and 1 tin atom . The average mass is 418.203 Da, and the monoisotopic mass is 419.163513 Da .Chemical Reactions Analysis
Isoquinoline derivatives, including 7-(Tributylstannyl)isoquinoline, are known to undergo various chemical reactions. These reactions include palladium-catalyzed coupling, copper-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization . These reactions can produce various substituted isoquinolines, furopyridines, and thienopyridines in good yields .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 7-(Tributylstannyl)isoquinoline are not available, isoquinoline, a related compound, is a colorless liquid at room temperature with a somewhat unpleasant odor . It is classified as a weak base, with a base strength comparable to that of pyridine and quinoline .Aplicaciones Científicas De Investigación
Antibacterial Activity and Drug Synthesis
7-(Tributylstannyl)isoquinoline derivatives have been utilized in the synthesis of various compounds with significant antibacterial activity. For instance, 7-(Isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, synthesized through palladium-catalyzed cross-coupling reactions involving 5-(tributylstannyl)isoindoline, demonstrated excellent Gram-positive activity against Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to quinolones. These compounds also showed substantial Gram-negative activity, comparable to 7-(1-piperazinyl) fluoroquinolones (Hayashi, Takahata, Kawamura, & Todo, 2002).
Radiosynthesis and Tumor Imaging
In the field of radiopharmaceuticals, 7-(Tributylstannyl)isoquinoline derivatives have been used in the synthesis and radiosynthesis of potential tumor imaging agents. For example, [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide, synthesized using a tributylstannylprecursor, showed high uptake in the MCF-7 breast cancer cell line, indicating its potential for further evaluation in cancer imaging (Xu, Yang, & Pan, 2009).
Direcciones Futuras
The synthesis and study of isoquinoline derivatives, including 7-(Tributylstannyl)isoquinoline, continue to be a hot topic in organic and medicinal chemistry . These compounds have potential applications in pharmaceutical research and development . As such, future research will likely focus on developing new synthesis methods and exploring their potential applications in medicine and other fields .
Propiedades
IUPAC Name |
tributyl(isoquinolin-7-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1,3-7H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOVERCSHTXLIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676719 | |
| Record name | 7-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Tributylstannyl)isoquinoline | |
CAS RN |
1161975-56-9 | |
| Record name | 7-(Tributylstannyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



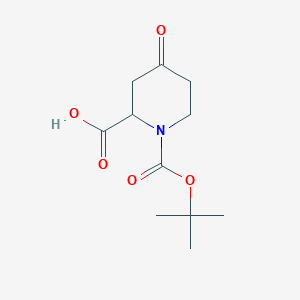


![N-[2-(pyridin-3-yloxy)ethyl]acetamide](/img/structure/B1394134.png)
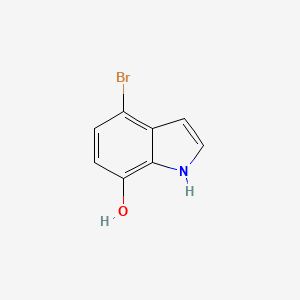
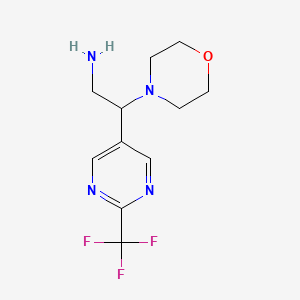


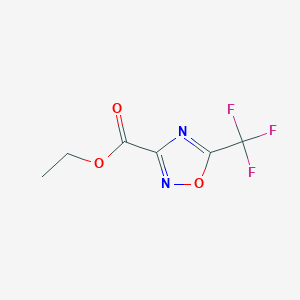

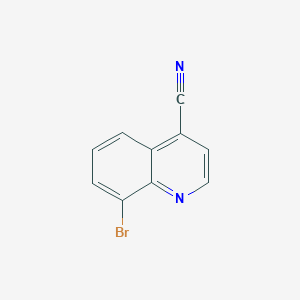
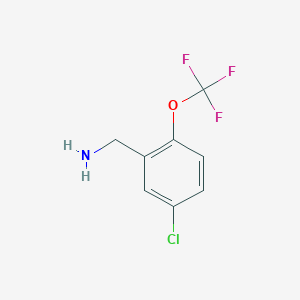
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1394148.png)
